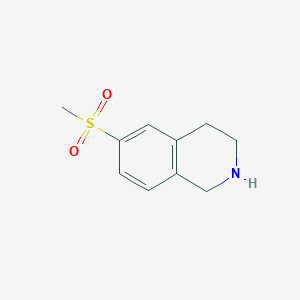

1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline

Beschreibung

Eigenschaften

Molekularformel |

C10H13NO2S |

|---|---|

Molekulargewicht |

211.28 g/mol |

IUPAC-Name |

6-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 |

InChI-Schlüssel |

JBFXSHFEIFCSCG-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC2=C(CNCC2)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical and Modified Pictet-Spengler Reaction

The most common and classical approach to synthesize tetrahydroisoquinoline derivatives is the Pictet-Spengler reaction , which involves acid-catalyzed cyclization of β-phenethylamines with aldehydes or ketones. However, the classical reaction has limitations, especially with ketones, which often give poor yields or no product at all.

- The Pictet-Spengler reaction proceeds via the formation of an iminium ion intermediate, followed by intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

- Introduction of sulfonyl groups on the nitrogen (N-sulfonyl derivatives) increases electrophilicity and facilitates cyclization.

- Modifications include the use of N-alkyl, N-acyl, and N-sulfonyl derivatives to improve reactivity and selectivity.

Synthesis Using Ketoamides and Grignard Reagents

A notable method involves the synthesis of 1,1-disubstituted tetrahydroisoquinolines from ketoamides and organomagnesium (Grignard) reagents, followed by cyclization catalyzed by p-toluenesulfonic acid (PTSA).

- Ketoamides are first acylated and then reacted with Grignard reagents to form intermediates.

- These intermediates are reduced (e.g., with sodium borohydride) to hydroxyamides.

- Cyclization under acidic conditions (PTSA in dichloromethane) yields the tetrahydroisoquinoline derivatives in high yields (90–97%).

- This method allows the introduction of various substituents at C-1 and on the nitrogen, including methylsulfonyl groups.

Table 1. Yields of Reduction and Cyclization Steps in Ketoamide Route

| Step | Compound Type | Yield (%) | Conditions |

|---|---|---|---|

| Reduction of ketoamide to hydroxyamide | Hydroxyamide intermediate | 85–90 | NaBH4 in methanol |

| Cyclization to tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | 90–97 | PTSA, dichloromethane, rt, 30 min |

Use of Heteropolyacid Catalysts in Pictet-Spengler Reaction

Recent advances have introduced heterogeneous catalysts , particularly Preyssler heteropolyacid supported on silica (PASiO2 40) , for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines.

- This catalyst enables the Pictet-Spengler reaction of N-aralkyl-sulfonamides with s-trioxane (a formaldehyde source) in toluene at 70 °C.

- The reaction proceeds with excellent yields and high selectivity.

- The catalyst is recyclable without significant loss of activity, aligning with green chemistry principles.

- The intramolecular sulfonamidomethylation forms the tetrahydroisoquinoline ring with the methylsulfonyl group on nitrogen.

Table 2. Optimization of Reaction Conditions Using Preyssler Catalyst

| Entry | Catalyst/Substrate Molar Ratio | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1a | 0.005 | 70 | 60 | 82 |

| 1b | 0.005 | 70 | 15 | 25 |

| 1c | 0.03 | 70 | 60 | 80 |

| 1d | 0.005 | 70 | 180 | 82 |

| 1e | 0.005 | 50 | 60 | 30 |

| Blank | 0 | 70 | 120 | 0 |

Desulfonylation Step

After the formation of N-sulfonyl tetrahydroisoquinolines, desulfonylation can be performed to yield the free amine derivatives.

- Desulfonylation methods include treatment with sodium bis(2-methoxyethoxy)aluminum hydride (Vitrider) or hydrochloric acid hydrolysis.

- These steps are performed under mild conditions (toluene at 80 °C or 3 M HCl at 75 °C).

- This allows the conversion of methylsulfonyl-substituted intermediates to the desired free amine tetrahydroisoquinolines.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Pictet-Spengler | β-Phenethylamines + aldehydes, acid catalyst | Moderate to high | Simple, well-established | Poor with ketones, limited scope |

| Ketoamide + Grignard + PTSA | Ketoamides, Grignard reagent, NaBH4, PTSA | 85–97 | High yields, versatile substitutions | Multi-step, sensitive reagents |

| Preyssler Heteropolyacid Catalyst | N-aralkyl-sulfonamides, s-trioxane, toluene | 80–90 | Green, recyclable catalyst, mild conditions | Requires catalyst preparation |

| Desulfonylation | Vitrider or HCl hydrolysis | High | Mild, efficient removal of sulfonyl | Additional step |

This detailed analysis, supported by experimental data and optimized reaction conditions, provides a professional and authoritative guide to the preparation of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline , enabling researchers to select appropriate synthetic routes based on their specific requirements and resources.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents like H₂O₂ and TBHP.

Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).

Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).

Reduction: Sodium borohydride (NaBH₄).

Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.

Biology: Studied for its potential neuroprotective effects and its role in neurodegenerative disorders.

Medicine: Investigated for its antimicrobial and antineuroinflammatory properties.

Industry: Utilized in the development of novel chiral scaffolds for asymmetric catalysis.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical profiles of tetrahydroisoquinolines are highly dependent on substituent position and electronic nature. Key comparisons include:

6-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-77-2)

- Substituent: Nitro (–NO₂) at position 5.

- Properties : The nitro group is a stronger electron-withdrawing group than methylsulfonyl, increasing electrophilicity and metabolic instability.

- Inhibits monoamine oxidase (MAO) and tyrosine hydroxylase, suggesting relevance in Parkinson’s disease studies .

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 42923-77-3)

- Substituent : Methoxy (–OCH₃) at position 6.

- Properties : Methoxy acts as an electron-donating group, enhancing lipophilicity and membrane permeability.

- Activity : Demonstrates antibacterial efficacy against E. coli and S. aureus, attributed to improved bioavailability compared to polar substituents .

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)

Key Observations :

- Electron-withdrawing vs. donating groups : Methylsulfonyl and nitro groups enhance metabolic stability but may reduce bioavailability compared to methoxy.

- Positional effects : Substituents at the 6-position (e.g., methylsulfonyl, nitro) directly modulate electronic interactions with enzyme active sites, whereas 1-position substituents (e.g., benzyl) influence steric accessibility .

- Synthetic complexity : Methylsulfonyl introduction often requires sulfonating agents (e.g., methanesulfonyl chloride), while methoxy groups are added via simpler alkylation .

Biologische Aktivität

1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoquinoline family of compounds. Its molecular formula is C10H13NO2S, with a molecular weight of approximately 213.28 g/mol. The presence of the methylsulfonyl group enhances its solubility and bioactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticonvulsant Activity : Studies have shown that derivatives of tetrahydroisoquinolines possess anticonvulsant properties. For instance, certain disubstituted tetrahydroisoquinolines have been reported to protect against seizures induced by NMDA in animal models .

- Antimicrobial Effects : Compounds within the tetrahydroisoquinoline class have demonstrated activity against various pathogens. A study highlighted that specific derivatives exhibited potent antibacterial effects against strains such as Staphylococcus epidermidis and Klebsiella pneumonia at low concentrations .

- Neuroprotective Properties : Some tetrahydroisoquinoline derivatives have shown neuroprotective effects in models of neurodegenerative diseases. They are believed to mitigate neuronal degeneration through various mechanisms, including modulation of neurotransmitter systems .

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Dopamine Receptor Interaction : Certain derivatives are known to interact with dopamine receptors, which may explain their efficacy in treating neurological disorders .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways in pathogens .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinolines is heavily influenced by their structural features. Modifications at specific positions on the isoquinoline scaffold can enhance or diminish activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methylsulfonyl group at position 6 | Enhances solubility and bioactivity |

| Substituents at position 1 | Influence on receptor binding affinity |

Research into SAR has led to the development of novel analogs with improved efficacy and safety profiles for therapeutic applications .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anticonvulsant Efficacy : In a study involving NMDA-induced seizures in mice, specific tetrahydroisoquinoline derivatives demonstrated significant protection against seizure activity. The most effective compound was found to significantly reduce seizure duration and frequency .

- Antimicrobial Screening : Another investigation assessed the antibacterial properties of various tetrahydroisoquinoline derivatives against clinical isolates. Compounds were evaluated for minimum inhibitory concentration (MIC), revealing promising results against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.